molecular formula C14H17FN2O4 B2385625 2-ethoxy-N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide CAS No. 955239-66-4

2-ethoxy-N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide

Cat. No.: B2385625
CAS No.: 955239-66-4
M. Wt: 296.298
InChI Key: RHNMBXUDNXZGGK-UHFFFAOYSA-N
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Description

2-ethoxy-N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an oxazolidinone ring, a fluorophenyl group, and an ethoxyacetamide moiety. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the cyclization of an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with a nucleophile.

    Attachment of the Ethoxyacetamide Moiety: The final step involves the acylation of the oxazolidinone intermediate with ethoxyacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

2-ethoxy-N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Biology: It is used in biological assays to study its effects on cellular processes and pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Industry: It is explored for its potential use in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-5-chloro-2-ethoxy-N-((4-(4-fluorophenyl)methyl)morpholin-2-yl)methyl)benzamide
  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

Uniqueness

2-ethoxy-N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

2-ethoxy-N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O4/c1-2-20-9-13(18)16-7-12-8-17(14(19)21-12)11-5-3-10(15)4-6-11/h3-6,12H,2,7-9H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHNMBXUDNXZGGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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